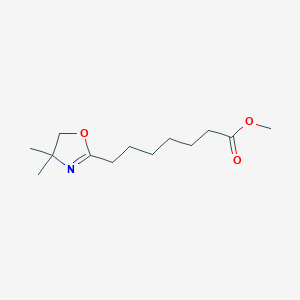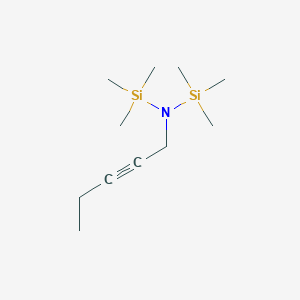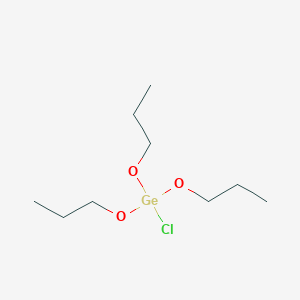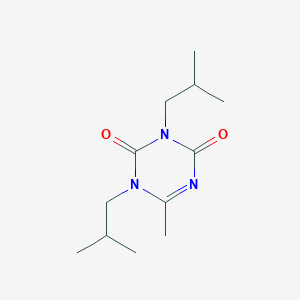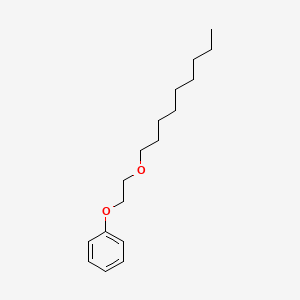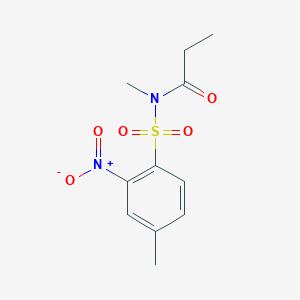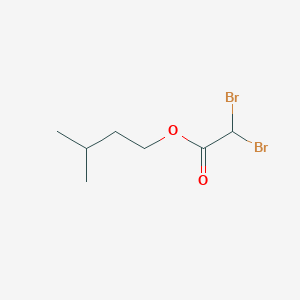![molecular formula C14H17ClN2O B14346967 N-[(4-Chlorophenyl)methyl]-N-cyclopent-2-en-1-yl-N'-methylurea CAS No. 91938-41-9](/img/structure/B14346967.png)
N-[(4-Chlorophenyl)methyl]-N-cyclopent-2-en-1-yl-N'-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-Chlorophenyl)methyl]-N-cyclopent-2-en-1-yl-N’-methylurea is a synthetic organic compound characterized by its unique chemical structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Chlorophenyl)methyl]-N-cyclopent-2-en-1-yl-N’-methylurea typically involves the reaction of 4-chlorobenzylamine with cyclopent-2-en-1-yl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the reaction . The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-[(4-Chlorophenyl)methyl]-N-cyclopent-2-en-1-yl-N’-methylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted urea derivatives with different functional groups replacing the chlorine atom.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
作用機序
The mechanism of action of N-[(4-Chlorophenyl)methyl]-N-cyclopent-2-en-1-yl-N’-methylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
- N-[(4-Chlorophenyl)methyl]-N-cyclopentylamide
- N-[(4-Chlorophenyl)methyl]cyclopentanamine
- N’-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide
Uniqueness
N-[(4-Chlorophenyl)methyl]-N-cyclopent-2-en-1-yl-N’-methylurea stands out due to its unique combination of a chlorophenyl group and a cyclopent-2-en-1-yl moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
91938-41-9 |
|---|---|
分子式 |
C14H17ClN2O |
分子量 |
264.75 g/mol |
IUPAC名 |
1-[(4-chlorophenyl)methyl]-1-cyclopent-2-en-1-yl-3-methylurea |
InChI |
InChI=1S/C14H17ClN2O/c1-16-14(18)17(13-4-2-3-5-13)10-11-6-8-12(15)9-7-11/h2,4,6-9,13H,3,5,10H2,1H3,(H,16,18) |
InChIキー |
ZFRSOFJVHLQVSM-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)N(CC1=CC=C(C=C1)Cl)C2CCC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


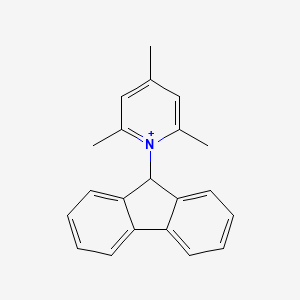
![Dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14346885.png)
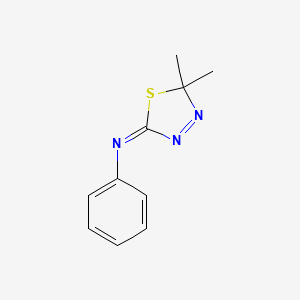
![1-Propanol, 3-[[(4-nitrophenyl)methylene]amino]-](/img/structure/B14346904.png)
